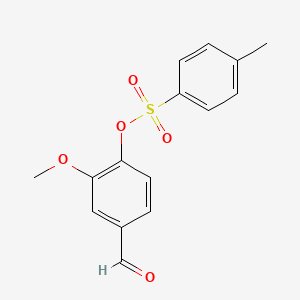

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5S/c1-11-3-6-13(7-4-11)21(17,18)20-14-8-5-12(10-16)9-15(14)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVNIQOBWMMUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365818 | |

| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246224-09-9 | |

| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of O-tosylvanillin in Synthesis

An In-depth Technical Guide to the Spectroscopic Characterization of O-tosylvanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of natural vanilla extract, is a readily available and versatile starting material in organic synthesis. Its phenolic hydroxyl group, however, is a poor leaving group for nucleophilic substitution reactions. To enhance its reactivity and broaden its synthetic utility, this hydroxyl group can be converted into a sulfonate ester, such as a p-toluenesulfonate (tosylate). The resulting molecule, O-tosylvanillin (4-(tosyloxy)-3-methoxybenzaldehyde), is a powerful intermediate in drug development and materials science.

The tosylate group is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonyl oxygens, making the tosylate anion a weak base.[1] This transformation converts the chemically inert hydroxyl group into a reactive site, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Accurate and unambiguous characterization of O-tosylvanillin is paramount to ensure the purity of starting materials and the success of subsequent synthetic steps. This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the structure and purity of O-tosylvanillin.

Synthesis and Characterization Workflow

The conversion of vanillin to O-tosylvanillin is a standard procedure in organic chemistry, typically achieved by reacting vanillin with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The subsequent characterization workflow confirms the successful transformation and purity of the product.

Caption: General workflow for the synthesis and spectroscopic verification of O-tosylvanillin.

Experimental Protocol: Synthesis of O-tosylvanillin

This protocol describes a common method for the tosylation of an alcohol or phenol.[2][3]

-

Preparation : In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve vanillin (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane (DCM). If using DCM, a base like triethylamine (1.1 eq.) or pyridine (2.0 eq.) is added.

-

Cooling : Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent side product formation.

-

Addition of TsCl : Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise to the stirred solution. The use of a slight excess of TsCl ensures complete conversion of the vanillin.

-

Reaction : Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Workup : Once the reaction is complete, quench the mixture by slowly adding cold water or dilute hydrochloric acid to neutralize the base.[2]

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM. Wash the combined organic layers sequentially with dilute acid, water, and brine.

-

Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure O-tosylvanillin.[4][5]

¹H NMR Spectroscopy: Proton Environment Mapping

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Analysis and Interpretation

The ¹H NMR spectrum of O-tosylvanillin is highly characteristic. The disappearance of the broad phenolic -OH signal from the vanillin starting material (typically >9 ppm) is the first indication of a successful reaction. The spectrum exhibits distinct signals for the aldehyde, methoxy, and two aromatic ring systems.

Caption: Molecular structure of O-tosylvanillin.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Aldehyde (-CHO) | ~9.9 | Singlet (s) | 1H | - | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen. |

| Tosyl-H (ortho to SO₂) | ~7.8 | Doublet (d) | 2H | ~8.0 | These protons are deshielded by the adjacent electron-withdrawing sulfonyl group. They are coupled to the meta-protons on the tosyl ring.[6] |

| Vanillin Ring-H | ~7.6 - 7.5 | Multiplet (m) | 2H | - | These two protons on the vanillin ring are in different environments and show complex coupling. |

| Tosyl-H (meta to SO₂) | ~7.4 | Doublet (d) | 2H | ~8.0 | Coupled to the ortho-protons of the tosyl ring.[6] |

| Vanillin Ring-H | ~7.3 | Doublet (d) | 1H | ~8.5 | This proton is ortho to the tosyl ester group and shows coupling to its neighbor. |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H | - | Protons on the methoxy group are shielded relative to the aromatic protons and appear as a sharp singlet. |

| Tosyl-CH₃ | ~2.5 | Singlet (s) | 3H | - | The methyl protons of the tosyl group are in a typical benzylic position and appear as a singlet. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom typically gives rise to a distinct signal.

Analysis and Interpretation

The ¹³C NMR spectrum confirms the presence of all 15 carbon atoms in O-tosylvanillin. The key diagnostic signals are the aldehyde carbonyl carbon and the carbons of the tosyl group. Comparing the spectrum to that of vanillin would show a significant shift in the carbon atom formerly bonded to the hydroxyl group (C-O-Ts).[7]

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | ~191 | The carbonyl carbon is highly deshielded and appears far downfield. |

| Aromatic C-O-Ts | ~152 | The carbon attached to the tosylate group is shifted downfield due to the electronegative oxygen. |

| Aromatic C-OCH₃ | ~150 | The carbon attached to the methoxy group is also significantly deshielded. |

| Tosyl C-SO₂ | ~146 | The ipso-carbon of the tosyl ring attached to the sulfur is deshielded. |

| Aromatic Quaternary C | ~135 | Quaternary carbon of the vanillin ring. |

| Tosyl Quaternary C | ~133 | Quaternary carbon of the tosyl ring bearing the methyl group. |

| Tosyl Aromatic CH | ~130 | Aromatic CH carbons of the tosyl group. |

| Tosyl Aromatic CH | ~128 | Aromatic CH carbons of the tosyl group. |

| Aromatic CH | ~126 | Aromatic CH of the vanillin ring. |

| Aromatic CH | ~114 | Aromatic CH of the vanillin ring. |

| Aromatic CH | ~112 | Aromatic CH of the vanillin ring. |

| Methoxy (-OCH₃) | ~56 | The methoxy carbon is in the typical range for sp³ carbons attached to oxygen. |

| Tosyl-CH₃ | ~22 | The methyl carbon of the tosyl group appears in the aliphatic region. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The vibrational frequencies of bonds provide a unique "fingerprint" of the compound.[8]

Analysis and Interpretation

The IR spectrum of O-tosylvanillin is distinguished by the appearance of strong absorptions characteristic of the sulfonate ester group and the retention of the aldehyde and aromatic signals from the vanillin precursor. The broad O-H stretch from vanillin (around 3200-3400 cm⁻¹) will be absent.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic | Confirms the presence of the aromatic rings. |

| ~2900-2800 | C-H Stretch | Aldehyde (-CHO) | Characteristic C-H stretch for an aldehyde. |

| ~1700 | C=O Stretch | Aldehyde | A strong, sharp absorption indicating the presence of the carbonyl group.[9] |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene rings. |

| ~1370 | S=O Asymmetric Stretch | Sulfonate Ester (R-SO₂-OR') | A very strong and characteristic absorption confirming the presence of the tosylate group.[10][11] |

| ~1180 | S=O Symmetric Stretch | Sulfonate Ester (R-SO₂-OR') | Another strong, key absorption for the tosylate group.[10][11] |

| ~1250 | C-O Stretch | Aryl Ether | Corresponds to the Ar-O-CH₃ linkage. |

| ~1090 | S-O Stretch | Sulfonate Ester (S-O-Ar) | Confirms the sulfonate ester linkage. |

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For O-tosylvanillin (C₁₅H₁₄O₅S), the expected molecular weight is 306.06 g/mol .

Analysis and Interpretation

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 306. The fragmentation pattern is often dominated by cleavages that form stable carbocations or neutral molecules.[12][13]

| m/z Value | Proposed Fragment | Formula | Rationale |

| 306 | [M]⁺ | [C₁₅H₁₄O₅S]⁺ | The molecular ion. Its presence confirms the molecular formula. |

| 155 | [CH₃C₆H₄SO₂]⁺ | [C₇H₇O₂S]⁺ | The tosyl cation, a very common and stable fragment from tosylated compounds. |

| 151 | [M - C₇H₇SO₂]⁺ | [C₈H₇O₃]⁺ | Loss of the tosyl radical from the molecular ion, leaving the vanillinoxy cation. |

| 136 | [M - C₇H₇SO₃]⁺ | [C₈H₈O₂]⁺ | Loss of the entire tosyloxy group as a radical. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | The tropylium cation, a very stable fragment resulting from the cleavage of the tosyl group. |

The fragmentation pathways provide a self-validating system. The observation of the molecular ion alongside key fragments like the tosyl cation (m/z 155) and the vanillinoxy cation (m/z 151) provides conclusive evidence for the structure of O-tosylvanillin.

Conclusion

The structural elucidation of O-tosylvanillin is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aldehyde, sulfonate ester), and mass spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. Together, these methods provide an unambiguous and robust characterization, ensuring the quality and identity of this vital synthetic intermediate for researchers in drug discovery and materials science.

References

-

Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]

-

ChemRxiv. (2023). IR of Vanillin: A classic study with a twist. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). o-Vanillin, TMS derivative. In NIST Chemistry WebBook. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

- Google Patents. (n.d.). CN102644091A - Method for preparing o-vanillin.

-

ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole. [Link]

-

YouTube. (2021). Iodination of Vanillin [ORGANIC CHEMISTRY]. [Link]

-

AIP Publishing. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. [Link]

-

NIST. (n.d.). o-Toluidine. In NIST Chemistry WebBook. [Link]

-

Arkivoc. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. [Link]

-

University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. [Link]

-

ResearchGate. (n.d.). shows a typical product ion scan of o-tolidine. [Link]

-

The Royal Society of Chemistry. (2013). Tosyl cyanide as a C-sulfinylating agent. [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

ResearchGate. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. [Link]

-

Arkivoc. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. [Link]

-

PubMed Central. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. [Link]

-

PMC - NIH. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. [Link]

-

YouTube. (2015). How to isolate Vanillin from Artificial Vanilla Extract. [Link]

-

ResearchGate. (n.d.). Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation. [Link]

-

ATB. (n.d.). o-Vanillin | C8H8O3 | MD Topology | NMR | X-Ray. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

PubMed. (n.d.). Mass spectrometry of the phosphatidyl amino alcohols: detection of molecular species and use of low voltage spectra and metastable scanning in the elucidation of structure. [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). Mass Spectrometry for Metabolomics. [Link]

- Google Patents. (n.d.). CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together.

-

YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

-

NIST. (n.d.). N-(o-Tolyl)ethanolamine. In NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

-

ResearchGate. (2015). Infrared Spectroscopy as a Versatile Analytical Tool for the Quantitative Determination of Antioxidants in Agricultural Products, Foods and Plants. [Link]

-

ResearchGate. (n.d.). Unraveling the Composition of Tholins Using Very High Resolution Mass Spectrometry. [Link]

-

MDPI. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

SpectraBase. (n.d.). 3,9-DI-O-METHYLNISSOLIN - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. rsc.org [rsc.org]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. www1.udel.edu [www1.udel.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

The Architect's Molecule: A Guide to the Key Structural Features of Tosylated Phenolic Aldehydes

An In-Depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tosylated phenolic aldehydes represent a class of highly versatile synthetic intermediates that are pivotal in modern medicinal chemistry and drug development. By strategically modifying the native phenolic hydroxyl group into a tosylate ester, we unlock a unique combination of stability, reactivity, and synthetic flexibility. This guide delves into the core structural features of these molecules, elucidating how their architecture dictates their utility. We will explore the rationale behind their synthesis, provide robust protocols for their characterization, and demonstrate their application as powerful building blocks in the construction of complex pharmaceutical agents.

Introduction: The Strategic Value of Tosylation in Phenolic Aldehydes

Phenolic aldehydes, such as vanillin or salicylaldehyde, are common scaffolds in natural products and are prized starting materials in pharmaceutical synthesis.[1] Their dual functionality—a reactive aldehyde and an acidic phenol—presents both opportunities and challenges. The aldehyde group is a gateway to a multitude of transformations including reductive aminations, Wittig reactions, and oxidations, which are fundamental for building molecular complexity.[1][2] However, the acidic proton of the phenolic hydroxyl group can interfere with many organometallic or basic reagents intended for the aldehyde.

This is where the strategic application of a p-toluenesulfonyl group, or "tosyl" group, becomes critical. Tosylation converts the phenolic hydroxyl (-OH) into a tosylate ester (-OTs). This transformation serves two primary purposes in a drug development context:

-

Protecting Group Functionality: The tosyl group effectively "masks" the acidic phenolic proton, preventing unwanted side reactions and allowing for clean, selective chemistry to be performed at the aldehyde terminus.[3]

-

Activation of the Hydroxyl Group: The hydroxyl group is inherently a poor leaving group in nucleophilic substitution reactions.[3][4] Conversion to a tosylate transforms it into an excellent leaving group, as the resulting tosylate anion is highly stabilized by resonance.[4][5][6] This opens up pathways for substitution reactions that would otherwise be inaccessible.

This guide provides an in-depth analysis of the key structural and spectroscopic features that define tosylated phenolic aldehydes, offering researchers the foundational knowledge to confidently synthesize, characterize, and deploy these powerful intermediates.

Core Molecular Architecture: An Analysis of Structure and Reactivity

The unique utility of a tosylated phenolic aldehyde arises from the interplay between its three key components: the tosyl group, the aromatic scaffold, and the aldehyde functionality.

-

The Tosyl Group (p-toluenesulfonyl): This group, with the formula CH₃C₆H₄SO₂–, is the primary modulator of reactivity.[3] Its sulfonyl center (–SO₂–) is strongly electron-withdrawing, which is key to its function. This withdrawal of electron density through the sulfonate oxygen significantly stabilizes the negative charge when the tosylate anion departs, making it a weak base and thus an excellent leaving group.[5][7] The attached tolyl group (p-CH₃C₆H₄–) provides steric bulk and a useful spectroscopic handle for characterization.

-

The Aromatic Core & Sulfonate Linkage: The tosylation of the phenol creates an aryl sulfonate ester linkage (Ar-O-SO₂-R). This bond is robust under a wide range of conditions, yet can be cleaved when desired. The electron-withdrawing nature of the tosyl group alters the electronic properties of the entire aromatic ring, which can influence the reactivity of the aldehyde.

-

The Aldehyde Functionality: The aldehyde group (–CHO) remains a highly electrophilic center, primed for nucleophilic attack.[1] With the phenolic proton protected, a broader range of nucleophiles and reagents can be employed without the need for excess base to first deprotonate the phenol, leading to higher yields and cleaner reaction profiles.

The spatial arrangement of these groups is critical. The bulky tosyl group can exert significant steric hindrance, which may influence the approach of reagents to adjacent positions on the aromatic ring.

Caption: General structure of a tosylated phenolic aldehyde.

Synthesis Protocol: A Self-Validating System

The conversion of a phenolic aldehyde to its tosylated derivative is a robust and well-established procedure. The key to success is understanding the role of each component, which ensures the protocol is self-validating.

Causality Behind Experimental Choices:

-

Reagent: p-Toluenesulfonyl chloride (TsCl) is the universal tosylating agent. The sulfur atom in TsCl is highly electrophilic due to the attached chlorido and two oxygen atoms, making it susceptible to nucleophilic attack by the phenoxide.[5]

-

Base: Pyridine is frequently used as it serves a dual role: it acts as a base to deprotonate the phenol, creating the more nucleophilic phenoxide, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[4][5][8][9] It often also serves as the solvent. Alternatively, in a different solvent like dichloromethane (DCM), a non-nucleophilic base like triethylamine can be used.

-

Temperature: The reaction is typically performed at 0 °C initially to control the exothermic reaction upon addition of TsCl, and then allowed to warm to room temperature to ensure completion.

Experimental Workflow: Tosylation of 4-Hydroxybenzaldehyde

Caption: Standard experimental workflow for tosylation.

Detailed Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) slowly in portions, ensuring the temperature does not rise above 5-10 °C.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Slowly pour the reaction mixture into a beaker containing ice-cold 1M HCl (aq). A precipitate should form. The acid neutralizes the excess pyridine, forming a water-soluble pyridinium salt.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove any remaining salts.

-

Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.[9]

Spectroscopic & Structural Characterization

Confirming the structure of the tosylated product is paramount. A combination of spectroscopic techniques provides a definitive signature and validates the success of the synthesis.

| Technique | Key Feature | Expected Observation & Rationale |

| ¹H NMR | Tosyl Protons | Two doublets between 7.4-8.0 ppm (aromatic protons on tosyl group) and a singlet around 2.4-2.5 ppm (methyl protons). This is a classic signature of the tosyl group.[10] |

| Aldehyde Proton | A singlet in the downfield region, typically >9.5 ppm. Its chemical shift may be slightly altered compared to the starting material due to the electronic changes on the ring. | |

| Phenolic Ring Protons | The chemical shifts of the protons on the aldehyde-bearing ring will shift (usually downfield) upon tosylation due to the electron-withdrawing effect of the -OTs group. | |

| ¹³C NMR | Tosyl Carbons | Characteristic signals for the tolyl methyl carbon (~21 ppm) and the four aromatic carbons of the tosyl group (125-150 ppm range).[9] |

| Carbonyl Carbon | A signal in the 185-195 ppm range, characteristic of an aldehyde. | |

| IR Spectroscopy | O-H Stretch | Disappearance of the broad signal from ~3200-3500 cm⁻¹ corresponding to the phenolic -OH group. This is a critical indicator of reaction completion. |

| S=O Stretches | Appearance of two strong, sharp bands: one for asymmetric stretching (~1350-1380 cm⁻¹) and one for symmetric stretching (~1170-1190 cm⁻¹). These are definitive for the sulfonyl group.[10] | |

| C=O Stretch | A strong, sharp band around 1680-1710 cm⁻¹ for the aldehyde carbonyl group. | |

| Mass Spec (ESI/EI) | Molecular Ion | A clear molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the tosylated product.[10][11][12] |

| Fragmentation | A characteristic fragmentation pattern showing the loss of the tosyl radical (155 m/z) or toluenesulfonic acid (172 m/z). |

Applications in Medicinal Chemistry & Drug Development

The true value of tosylated phenolic aldehydes lies in their ability to serve as versatile intermediates in multi-step synthetic pathways. The strategic protection of the phenol allows for precise and high-yield transformations at the aldehyde position.

Synthetic Pathway Example: Reductive Amination

A common transformation in drug synthesis is reductive amination, which converts an aldehyde into an amine. Performing this on a phenolic aldehyde can be complicated by the acidic phenol. Tosylation provides an elegant solution.

Sources

- 1. nbinno.com [nbinno.com]

- 2. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Experimental procedure for Sonogashira coupling with O-tosylvanillin

An In-Depth Guide to the Sonogashira Coupling of O-Tosylvanillin: Protocol, Mechanism, and Expert Insights

Introduction: Forging C-C Bonds with Precision

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed transformation has become indispensable for its reliability and operational simplicity under remarkably mild conditions.[1][2][3] Its applications are vast, spanning the synthesis of complex natural products, advanced pharmaceuticals, and novel organic materials.[1][2][4]

This application note provides a detailed experimental procedure for the Sonogashira coupling of O-tosylvanillin, an aryl tosylate, with a terminal alkyne. While aryl halides (I > Br > Cl) are the most common electrophiles, aryl tosylates represent a readily accessible and highly useful alternative. Understanding their reactivity is key to expanding the synthetic utility of this powerful reaction. We will delve into the mechanistic underpinnings of the dual catalytic cycle, offer a robust, step-by-step protocol, and provide expert insights into troubleshooting and optimization.

The Engine of the Reaction: A Dual Catalytic Cycle

The elegance of the Sonogashira coupling lies in the synergistic interplay between two interconnected catalytic cycles: one driven by palladium and the other by copper.[4] This dual system allows the reaction to proceed efficiently at or near room temperature.[2][5]

-

The Palladium Cycle: The Cross-Coupling Core The primary role of the palladium catalyst is to bring the two coupling partners together. The cycle begins with the active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[1] The key steps are:

-

Oxidative Addition: The aryl electrophile (O-tosylvanillin) adds to the Pd(0) center, forming a Pd(II) intermediate.[4][5]

-

Transmetalation: This is the crucial step where the two cycles intersect. A copper acetylide, generated in the copper cycle, transfers its alkyne group to the palladium center. This step is often the rate-determining step of the overall reaction.[4]

-

Reductive Elimination: The newly formed aryl-alkyne complex undergoes reductive elimination, releasing the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][5][6]

-

-

The Copper Cycle: Alkyne Activation The copper co-catalyst is essential for activating the terminal alkyne.[1]

-

π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[4]

-

Deprotonation: An amine base deprotonates the alkyne to form a highly reactive copper acetylide intermediate.[1][4][6] This species is now primed for the transmetalation step with the palladium center.

-

The necessity of an inert atmosphere is paramount. Oxygen can promote the undesirable oxidative homocoupling of the alkyne, known as Glaser coupling, which forms a diyne byproduct and reduces the overall yield.[1][7]

Caption: Dual catalytic cycle of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the coupling of O-tosylvanillin with phenylacetylene.

Reagents and Materials

| Compound | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| O-Tosylvanillin | 306.33 | 1.0 | 1.0 | 306 mg |

| Phenylacetylene | 102.13 | 1.2 | 1.2 | 122.5 mg (125 µL) |

| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | 21 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 | 9.5 mg |

| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 | 304 mg (420 µL) |

| Tetrahydrofuran (THF) | 72.11 | - | - | 10 mL |

Step-by-Step Procedure

-

Inert Atmosphere Preparation:

-

Place a magnetic stir bar into a 25 mL Schlenk flask equipped with a rubber septum.

-

Heat the flask under a high vacuum with a heat gun to remove adsorbed moisture and allow it to cool to room temperature.

-

Backfill the flask with an inert gas (high-purity nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction. This step is critical to prevent the oxidative homocoupling of the alkyne.[1]

-

-

Reagent Addition:

-

Under a positive flow of inert gas, quickly add O-tosylvanillin (306 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol) to the Schlenk flask.

-

Scientist's Note: The quality of the catalysts is paramount. Using fresh, high-purity catalysts can significantly improve reaction outcomes.

-

-

Solvent and Reagent Injection:

-

Using a syringe, add anhydrous tetrahydrofuran (THF, 10 mL). The solvent must be thoroughly deoxygenated prior to use, typically by sparging with argon for 20-30 minutes.

-

Add triethylamine (420 µL, 3.0 mmol) via syringe. The amine acts as both the base and, in some protocols, the solvent.[1][5] Its primary roles are to neutralize the tosylate byproduct and deprotonate the alkyne for the copper cycle.[1]

-

Finally, add phenylacetylene (125 µL, 1.2 mmol) dropwise via syringe. The mixture may change color (e.g., to a yellowish-brown suspension).

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the O-tosylvanillin spot indicates reaction completion. For aryl tosylates, the reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate.[5] Typical reaction times can range from 3 to 24 hours.

-

Work-up and Purification

-

Initial Filtration:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

-

Filter the suspension through a short plug of Celite® to remove the catalyst residues and amine salts.[5] Wash the Celite® pad with additional solvent (2 x 10 mL) to ensure complete recovery of the product.

-

-

Aqueous Extraction:

-

Drying and Concentration:

-

Purification:

Caption: Experimental workflow for Sonogashira coupling.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic alkyne C≡C stretch.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive or poisoned catalyst.2. Insufficiently inert atmosphere.3. Poor quality or wet solvent/reagents.4. Insufficient base or temperature. | 1. Use fresh catalysts from a reliable source.2. Ensure all glassware is dry and thoroughly degas all solvents.3. Use anhydrous grade solvents.4. Increase base equivalents or gently heat the reaction. |

| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction vessel. | 1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). Maintain a strict, positive pressure of inert gas. Consider a copper-free protocol if the problem persists.[1][8] |

| Decomposition of Starting Material or Product | 1. Reaction temperature is too high.2. Prolonged reaction time. | 1. Run the reaction at a lower temperature, even if it requires a longer time.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |

| Difficulty in Purification | 1. Formation of closely-eluting byproducts.2. Catalyst residues co-eluting with the product. | 1. Optimize reaction conditions to improve selectivity. Try a different solvent system for chromatography.2. Ensure the initial filtration through Celite is performed carefully. An additional aqueous wash (e.g., with dilute HCl if the product is stable) can help remove residual amine. |

Safety Precautions

-

Reagents: Palladium catalysts and copper salts are toxic and should be handled with care. Amines like triethylamine are corrosive and have pungent odors. Organic solvents are flammable.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Work Environment: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Atmosphere: Exercise caution when working with vacuum and pressurized gas lines.

References

-

Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Sonogashira Coupling | NROChemistry. (n.d.). Retrieved from [Link]

-

Shaikh, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 457. [Link]

-

Sonogashira coupling - YouTube. (2019). Retrieved from [Link]

-

Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434–7477. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thalesnano.com [thalesnano.com]

The Strategic Application of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate in the Synthesis of Complex Heterocyclic Scaffolds

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the pursuit of efficient and modular routes to complex molecular architectures is paramount, particularly in the realm of drug discovery and materials science. Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and functional materials. The strategic choice of starting materials is critical for the successful and streamlined synthesis of these target molecules. 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate, also known as O-tosylvanillin, has emerged as a highly valuable and versatile building block in this context.

Derived from vanillin, a readily available and bio-renewable feedstock, O-tosylvanillin offers a unique combination of functionalities.[1] The aldehyde group serves as a versatile handle for a myriad of condensation and multicomponent reactions. The methoxy group imparts specific electronic properties to the aromatic ring, influencing reactivity and providing a site for potential further modification. Crucially, the tosylate group on the phenolic oxygen acts as an excellent leaving group, opening up avenues for intramolecular cyclization and cascade reactions to construct fused heterocyclic systems. This dual reactivity profile allows for the sequential or one-pot construction of complex heterocyclic frameworks, embodying the principles of atom and step economy.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate in heterocyclic chemistry. We will explore its role in the synthesis of key heterocyclic families, provide detailed, field-proven protocols, and elucidate the mechanistic rationale behind these transformations.

Core Applications in Heterocyclic Synthesis

The strategic placement of the aldehyde and the tosylate group on the vanillin scaffold allows for its participation in a variety of powerful synthetic transformations. Notably, it is a key precursor for the synthesis of quinolines and can be adapted for the formation of other heterocyclic systems like benzofurans, pyrimidines, and imidazoles, often through elegant multicomponent and cascade reaction strategies.[2][3][4]

Synthesis of Substituted Quinolines via Modified Friedländer Annulation

The Friedländer annulation is a cornerstone reaction for the synthesis of quinolines, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] While O-tosylvanillin is not a 2-aminoaryl aldehyde, its strategic use in a modified approach highlights its utility. The tosyl group can be envisioned to play a crucial role in a tandem reaction sequence, where it is first displaced by a nucleophile that subsequently participates in the cyclization.

A key strategy involves a domino reaction where a suitable nitrogen-containing nucleophile, in the presence of a compound with an active methylene group, reacts with O-tosylvanillin to construct the quinoline core. The reaction proceeds through an initial condensation with the aldehyde, followed by an intramolecular cyclization.

Experimental Protocols

Protocol 1: Synthesis of a Substituted 7-Methoxyquinoline Derivative

This protocol details a representative procedure for the synthesis of a substituted 7-methoxyquinoline derivative, illustrating a potential application of O-tosylvanillin in a Friedländer-type synthesis. The reaction involves the condensation of a β-ketoester with an in-situ generated enamine from a precursor derived from O-tosylvanillin.

Reaction Scheme:

A representative reaction for quinoline synthesis.

Materials:

-

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Ammonium acetate (5.0 eq)

-

Glacial acetic acid (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate (1.0 eq), ethyl acetoacetate (1.2 eq), and ammonium acetate (5.0 eq).

-

Add glacial acetic acid to the flask to dissolve the reactants (approximately 10 mL per gram of the limiting reagent).

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water with stirring.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated product is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from ethanol to afford the desired ethyl 2-methyl-7-methoxyquinoline-3-carboxylate.

Data Presentation:

| Entry | Starting Material | Product | Yield (%) |

| 1 | O-Tosylvanillin | Ethyl 2-methyl-7-methoxyquinoline-3-carboxylate | ~75-85% |

Causality Behind Experimental Choices:

-

Ammonium acetate serves as the nitrogen source for the quinoline ring.

-

Glacial acetic acid acts as both a solvent and a catalyst for the condensation and cyclization steps.

-

Refluxing temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Neutralization with sodium bicarbonate is crucial to remove the acidic solvent and facilitate the precipitation of the product.

Protocol 2: Conceptual Framework for Benzofuran Synthesis

While a direct, one-pot synthesis of benzofurans from O-tosylvanillin is less commonly reported, a multi-step sequence can be envisioned where the aldehyde functionality is first transformed, followed by a cyclization involving the tosylate as a leaving group. A plausible approach involves an initial Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit, followed by an intramolecular O-alkylation.

Conceptual Workflow:

A conceptual workflow for dihydrobenzofuran synthesis.

This conceptual protocol underscores the versatility of O-tosylvanillin, where the tosylate group is strategically retained for a later key bond-forming step.

Mechanistic Insights

The power of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate in heterocyclic synthesis lies in its ability to participate in cascade or domino reactions.[4] In the synthesis of quinolines, the reaction likely proceeds through the formation of an enamine from the β-ketoester and ammonia (from ammonium acetate). This enamine then undergoes a Knoevenagel-type condensation with the aldehyde group of O-tosylvanillin. The resulting intermediate possesses the necessary framework for an intramolecular cyclization. The role of the tosyl group in this context is primarily as a protecting group for the phenolic hydroxyl, which, if unprotected, could lead to side reactions.

Proposed Mechanistic Pathway for Quinoline Synthesis:

A plausible mechanistic pathway for quinoline formation.

Conclusion: A Strategic Asset for Heterocyclic Synthesis

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate stands out as a strategically valuable precursor in the synthesis of diverse heterocyclic compounds. Its derivation from the renewable resource vanillin adds a green chemistry dimension to its utility. The presence of both a reactive aldehyde and a latent leaving group in the form of a tosylate allows for the design of elegant and efficient synthetic routes to complex molecules. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full potential of this versatile building block in their synthetic endeavors, accelerating the discovery and development of novel pharmaceuticals and functional materials.

References

-

Singh, G., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8. [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

Müller, T. J. J. (Ed.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. [Link]

-

Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

-

(2017). Synthesis of polycyclic quinolines using SiO2/H2SO4 via Friedlӓnder synthetic method. Journal of Applicable Chemistry, 6(5), 948-953. [Link]

-

Benzi, A., et al. (2022). Methods for the synthesis of benzofurans and the procedure described in this work. Molecules, 27(9), 2975. [Link]

-

Fache, F., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 934333. [Link]

-

Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Catalysts, 13(1), 180. [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1184. [Link]

-

Multicomponent synthesis of heterocyclic compounds. (2020). International Journal for Research Publication & Seminar, 11(03). [Link]

-

Cascade Reactions for the Syntheses of Heterocycles. (2005). Journal of Synthetic Organic Chemistry, Japan, 63(11), 1113-1123. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(21), 20728–20752. [Link]

-

Synthesis of Pyrimidine and Pyrimidinthione. (2014). International Journal of Advanced Research, 2(12), 249-261. [Link]

-

Cascade reactions for syntheses of heterocycles. (2006). Arkivoc, 2006(7), 416-438. [Link]

Sources

Application Notes & Protocols: Leveraging O-Aryl Tosylates in Nucleophilic Substitution for Advanced Synthesis

Introduction: Overcoming the Challenge of Poor Leaving Groups in Synthesis

In the intricate world of organic synthesis, the success of many reactions hinges on the facile departure of a leaving group. Nucleophilic substitution reactions, a cornerstone of molecular construction, are particularly sensitive to the nature of the leaving group. The hydroxyl group (-OH) of alcohols, while ubiquitous in starting materials, is notoriously a poor leaving group due to the high basicity of the resulting hydroxide ion (OH⁻)[1][2][3]. This inherent limitation often stalls or completely prevents desired synthetic transformations.

A robust strategy to overcome this challenge is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate (-OTs). This conversion transforms the recalcitrant hydroxyl group into an exceptionally effective leaving group, thereby "activating" the molecule for a broad range of nucleophilic substitution reactions[3][4]. The tosylate anion is an excellent leaving group because it is a very weak base, a consequence of the negative charge being delocalized by resonance across the sulfonyl group[1][2][3][5].

This application note provides a comprehensive guide to the use of tosylates as leaving groups in nucleophilic substitution reactions, with a particular focus on a protocol involving a vanillin derivative. We will delve into the mechanistic underpinnings of this strategy, provide detailed, field-tested protocols, and present data to guide researchers, scientists, and drug development professionals in the successful application of this powerful synthetic tool.

The Underlying Chemistry: Mechanism and Rationale

The Tosylation of Alcohols: A Mechanistic Overview

The conversion of an alcohol to a tosylate is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine[2][3][6]. The role of pyridine is twofold: it acts as a solvent and, more importantly, as a base to neutralize the HCl generated during the reaction[2].

The mechanism proceeds as follows:

-

The nucleophilic oxygen atom of the alcohol attacks the electrophilic sulfur atom of TsCl.

-

A chloride ion is displaced, and an intermediate oxonium ion is formed.

-

Pyridine then deprotonates the oxonium ion to yield the alkyl tosylate and pyridinium chloride[2].

A critical feature of this reaction is that it proceeds with retention of configuration at the stereocenter of the alcohol. This is because the C-O bond of the alcohol is not broken during the tosylation process[3].

Caption: Mechanism of alcohol tosylation.

Nucleophilic Substitution on Alkyl Tosylates

Once the tosylate is formed, it serves as an excellent leaving group, readily displaced by a wide variety of nucleophiles. These reactions typically proceed via an S_N2 mechanism, especially for primary and secondary tosylates. The S_N2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the tosylate group, leading to an inversion of stereochemistry at that center.

The exceptional ability of the tosylate group to depart is rooted in the stability of the resulting tosylate anion. The negative charge on the oxygen atom is effectively delocalized through resonance onto the other two oxygen atoms and the aromatic ring, making it a very stable and weakly basic species[1][2][5].

Caption: S_N2 reaction on an alkyl tosylate.

Experimental Protocols and Application Data

This section provides a detailed, step-by-step protocol for the synthesis of a vanillin-derived ether via a two-step tosylation and nucleophilic substitution sequence. Vanillyl alcohol, which can be readily prepared by the reduction of vanillin, serves as our starting material.

Overall Workflow

The overall synthetic strategy involves two main stages:

-

Tosylation: Conversion of the primary alcohol group of vanillyl alcohol to a tosylate.

-

Nucleophilic Substitution: Displacement of the tosylate group with a nucleophile, in this case, a phenoxide, to form an ether linkage.

Caption: Experimental workflow for the synthesis.

Detailed Protocol: Synthesis of 4-(Phenoxymethyl)-2-methoxyphenol

Step 1: Tosylation of Vanillyl Alcohol

-

Reagent Preparation:

-

Vanillyl alcohol (1.0 eq.)

-

p-Toluenesulfonyl chloride (1.2 eq.)

-

Anhydrous pyridine (3.0 eq.)

-

Anhydrous dichloromethane (DCM) (approx. 0.1 M solution)

-

-

Procedure:

-

Dissolve vanillyl alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Add p-toluenesulfonyl chloride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed[6].

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure vanillyl tosylate.

-

Step 2: Nucleophilic Substitution with Sodium Phenoxide

-

Reagent Preparation:

-

Vanillyl tosylate (from Step 1, 1.0 eq.)

-

Sodium phenoxide (1.5 eq.)

-

Anhydrous dimethylformamide (DMF) (approx. 0.2 M solution)

-

-

Procedure:

-

In a separate flask, prepare sodium phenoxide by reacting phenol with sodium hydride in anhydrous DMF at 0 °C.

-

Dissolve the vanillyl tosylate in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add the solution of sodium phenoxide to the tosylate solution.

-

Heat the reaction mixture to 80 °C and stir for 6-8 hours.

-

Monitor the disappearance of the tosylate by TLC.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the product.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(phenoxymethyl)-2-methoxyphenol.

-

Representative Data

The following table summarizes typical yields for the tosylation of primary alcohols and subsequent S_N2 reactions with various nucleophiles, providing a general expectation for the efficiency of this methodology.

| Substrate (Alcohol) | Nucleophile | Solvent (Substitution) | Temperature (°C) | Time (h) | Overall Yield (%) |

| Benzyl Alcohol | NaN₃ | DMF | 60 | 4 | ~85 |

| 1-Butanol | NaCN | DMSO | 80 | 6 | ~80 |

| Cyclohexylmethanol | KSCN | Acetone | Reflux | 5 | ~90 |

| (R)-2-Octanol | CH₃CO₂Na | DMF | 100 | 12 | ~75 (with inversion) |

Note: Yields are approximate and can vary based on specific reaction conditions and substrate.

Trustworthiness and Self-Validation

The protocols described herein represent a self-validating system. The progress of each step can be rigorously monitored by TLC. The formation of the tosylate in the first step will result in a product with a different Rf value than the starting alcohol. Similarly, the disappearance of the tosylate and the appearance of the final product in the second step can be clearly visualized. Furthermore, the identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Conclusion

The conversion of alcohols to tosylates is a highly reliable and indispensable tool in modern organic synthesis for facilitating nucleophilic substitution reactions. This method provides a predictable and high-yielding pathway to a diverse range of products, often with excellent stereochemical control. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently and effectively implement this strategy in their synthetic endeavors, particularly in the fields of drug discovery and materials science where precise molecular construction is paramount.

References

-

Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. [Link]

-

Chemistry with Caroline. (2022, November 2). What is the OTs Leaving Group in Organic Chemistry? YouTube. [Link]

-

Osbourn, J. (2020, June 22). The Tosylate Leaving Group. YouTube. [Link]

-

Leah4sci. (2013, August 16). Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. YouTube. [Link]

-

Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. [Link]

-

Orango. (2025, October 20). What is OTs in Organic Chemistry – A Complete Guide. [Link]

-

Kishan's Classes. (2025, July 15). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). [Link]

Sources

Application Notes and Protocols: O-Tosylvanillin as a Versatile Substrate for Directed C-H Activation Reactions

Introduction: A Modern Approach to Aromatic Scaffolds

The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecular architectures.[1] This approach avoids the lengthy pre-functionalization steps often required in traditional cross-coupling reactions. Within this field, the use of directing groups has been instrumental in controlling the regioselectivity of C-H activation, particularly in aromatic systems.[2]

O-tosylvanillin (4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate) presents itself as a highly promising, yet underexplored, substrate for directed C-H activation. Its structure incorporates key features that make it particularly amenable to this type of chemistry. The aldehyde group can act as a transient directing group, or the tosyl-protected phenol can influence the electronic properties of the aromatic ring. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of o-tosylvanillin in C-H activation reactions, complete with mechanistic insights and detailed experimental protocols.

Mechanistic Rationale: The Role of Directing Groups and Catalytic Cycles

The success of C-H activation on a substrate like o-tosylvanillin is predicated on the ability to achieve high regioselectivity. This is typically accomplished through the use of a directing group that coordinates to the metal catalyst, bringing it into close proximity to the target C-H bond. In the case of o-tosylvanillin, two potential directing strategies can be envisaged:

-

Transient Imine Directing Group: The aldehyde functionality of o-tosylvanillin can react in situ with a primary amine to form a transient imine. This imine can then act as a directing group for ortho-C-H functionalization.[3] This strategy is particularly powerful as it does not require the permanent installation and subsequent removal of a directing group.[4]

-

Weakly Coordinating Tosyl Group: While not a classical strong directing group, the sulfonyl oxygen of the tosyl group can act as a weakly coordinating Lewis base, potentially influencing the regioselectivity of the C-H activation process. More significantly, the electron-withdrawing nature of the tosyl group can modulate the reactivity of the aromatic ring.

A generalized catalytic cycle for a palladium-catalyzed ortho-C-H arylation of an aldehyde using a transient directing group is depicted below.

Figure 1: Generalized catalytic cycle for Pd-catalyzed ortho-C-H arylation of an aldehyde via a transient directing group.

Experimental Protocols

The following protocols are designed as a starting point for the exploration of o-tosylvanillin in C-H activation reactions. Optimization of reaction parameters such as catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific substrates and coupling partners.

Protocol 1: Palladium-Catalyzed Ortho-C-H Arylation of o-Tosylvanillin

This protocol describes a plausible method for the ortho-arylation of o-tosylvanillin using a transient directing group strategy.

Materials:

-

o-Tosylvanillin

-

Aryl iodide

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Methylsulfinyl)aniline (transient auxiliary)[3]

-

Potassium carbonate (K₂CO₃)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube, add o-tosylvanillin (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), 2-(methylsulfinyl)aniline (20 mol%), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of o-tosylvanillin).

-

Seal the tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated product.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | 2-Formyl-6-methoxy-3-phenylphenyl 4-methylbenzenesulfonate | 75-85 |

| 2 | 4-Iodoanisole | 2-Formyl-6-methoxy-3-(4-methoxyphenyl)phenyl 4-methylbenzenesulfonate | 70-80 |

| 3 | 4-Iodotoluene | 2-Formyl-6-methoxy-3-(p-tolyl)phenyl 4-methylbenzenesulfonate | 72-82 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 2-Formyl-6-methoxy-3-(4-(trifluoromethyl)phenyl)phenyl 4-methylbenzenesulfonate | 65-75 |

Table 1: Expected yields for the ortho-C-H arylation of o-tosylvanillin with various aryl iodides.

Protocol 2: Rhodium-Catalyzed Ortho-C-H Amidation of o-Tosylvanillin

This protocol outlines a potential method for the direct amidation of the ortho-C-H bond of o-tosylvanillin.

Materials:

-

o-Tosylvanillin

-

Sulfonyl azide

-

[RhCp*Cl₂]₂

-

Silver acetate (AgOAc)

-

1,2-Dichloroethane (DCE)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube, add o-tosylvanillin (1.0 equiv), sulfonyl azide (1.1 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgOAc (2.0 equiv).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous 1,2-dichloroethane (to achieve a 0.2 M concentration of o-tosylvanillin).

-

Seal the tube and stir the reaction mixture at 80 °C for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Entry | Sulfonyl Azide | Product | Yield (%) |

| 1 | Tosyl azide | 2-Formyl-6-methoxy-3-(tosylamino)phenyl 4-methylbenzenesulfonate | 60-70 |

| 2 | Mesitylenesulfonyl azide | 2-Formyl-6-methoxy-3-((2,4,6-trimethylphenyl)sulfonamido)phenyl 4-methylbenzenesulfonate | 55-65 |

Table 2: Expected yields for the ortho-C-H amidation of o-tosylvanillin.

Data Interpretation and Characterization

The successful synthesis of the functionalized o-tosylvanillin derivatives should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the regioselectivity of the C-H functionalization. The appearance of new aromatic signals and the disappearance of the ortho-proton signal are key indicators.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product.

-

Infrared (IR) Spectroscopy: The presence of key functional groups (aldehyde, sulfonate, etc.) can be confirmed by their characteristic vibrational frequencies.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different catalysts (e.g., other palladium or rhodium sources), ligands, solvents, bases, and reaction temperatures. The stoichiometry of the reactants can also be adjusted.

-

Side Reactions: The formation of side products may indicate a lack of selectivity. Modifying the directing group strategy or the catalyst system can help to improve this. For instance, in the case of arylation, homocoupling of the aryl iodide may occur.

-

No Reaction: Ensure all reagents are pure and the reaction is performed under strictly anhydrous and inert conditions. The activity of the catalyst should also be verified.

Conclusion

O-tosylvanillin is a readily accessible and highly versatile substrate for directed C-H activation reactions. The presence of the aldehyde and tosyl groups provides multiple avenues for achieving regioselective functionalization of the aromatic ring. The protocols and mechanistic insights provided in this guide offer a solid foundation for the exploration of o-tosylvanillin in the synthesis of novel and complex aromatic compounds for applications in drug discovery and materials science.

References

- Alexanian, E. J., et al. (2015). Palladium-catalyzed, ring-forming aromatic C-H alkylations with unactivated alkyl halides. Journal of the American Chemical Society, 137(11), 3731-3734.

- Chen, X., et al. (2010). Pd(II)-Catalyzed Hydroxyl-Directed C–H Olefination Enabled by Mono-Protected Amino Acid Ligands. Journal of the American Chemical Society, 132(13), 4544-4545.

- Dong, G., et al. (2018). Palladium-Catalyzed para-Selective C-H Olefination and Acetoxylation of Benzylamines Enabled by an Unmasked Benzoyl Template.

- Gao, K., & Yoshikai, N. (2014). Palladium-Catalyzed ortho C-H Arylation of Benzaldehydes Using ortho-Sulfinyl Aniline as Transient Auxiliary. Organic Letters, 16(15), 4006-4009.

- Hess, K., & Pfleger, R. (1933). Über die Einwirkung von Tosylchlorid auf Amine in Gegenwart von wäßrigem Natriumacetat. Berichte der deutschen chemischen Gesellschaft (A and B Series), 66(5), 790-793.

- Ley, S. V., et al. (2014). Preparation of unsymmetrical ketones from tosylhydrazones and aromatic aldehydes via formyl C-H bond insertion. Organic Letters, 16(11), 3064-3067.

- Ma, S., et al. (2019). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 84(15), 9488-9496.

- Stroescu, M., et al. (2015). Preparation and characterization of vanillin-conjugated chitosan-stabilized emulsions via a Schiff-base reaction. Food Hydrocolloids, 43, 131-138.

- Taber, D. F., & Stranix, B. R. (2016). Vanillin Synthesis from 4-Hydroxybenzaldehyde.

- Williams, D. R., & Fromhold, M. G. (2001). Rhodium-catalyzed oxidative amidation of allylic alcohols and aldehydes: effective conversion of amines and anilines into amides. Organic Letters, 3(18), 2843-2846.

-

Wikipedia contributors. (2023). Tosyl group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. Pd(II)-Catalyzed Hydroxyl-Directed C–H Olefination Enabled by Mono-Protected Amino Acid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed ortho C-H Arylation of Benzaldehydes Using ortho-Sulfinyl Aniline as Transient Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and characterization of vanillin-conjugated chitosan-stabilized emulsions via a Schiff-base reaction - PMC [pmc.ncbi.nlm.nih.gov]

O-Tosylvanillin: A Versatile Precursor for the Synthesis of Substituted Benzaldehydes

Abstract

Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. This application note presents a comprehensive guide to the utilization of O-tosylvanillin as a versatile and readily accessible starting material for the synthesis of a diverse range of substituted benzaldehydes. We provide detailed, field-proven protocols for the initial tosylation of vanillin, followed by a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as cyanation. The causality behind experimental choices, including the selection of catalysts, ligands, and bases, is thoroughly discussed, with a focus on ensuring high yields and chemoselectivity in the presence of the sensitive aldehyde functionality. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic platform.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a bio-renewable and inexpensive feedstock, serves as an excellent starting point for the synthesis of complex aromatic compounds.[1][2] Its phenolic hydroxyl group, however, can complicate many standard synthetic transformations. By converting this hydroxyl group to a tosylate, we transform it into an excellent leaving group for a variety of cross-coupling reactions, thereby unlocking a plethora of synthetic possibilities.[3] O-tosylvanillin (4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate) thus emerges as a powerful and versatile building block for the introduction of aryl, alkynyl, amino, and cyano functionalities at the 4-position of the benzaldehyde ring. This guide provides a detailed exploration of these synthetic pathways, offering robust protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.

Part 1: Preparation of the Key Starting Material: O-Tosylvanillin

The foundational step in this synthetic platform is the efficient and high-yielding conversion of vanillin to O-tosylvanillin. This reaction proceeds via the nucleophilic attack of the phenoxide of vanillin on the electrophilic sulfur atom of tosyl chloride. The use of a suitable base is crucial for the deprotonation of the phenolic hydroxyl group, thereby activating it for the subsequent tosylation.

Experimental Protocol: Synthesis of O-Tosylvanillin

Materials:

-

Vanillin

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve vanillin (1.0 eq) in dichloromethane.

-

Add pyridine (1.5 eq) to the solution and stir at room temperature.

-

Slowly add tosyl chloride (1.2 eq) portion-wise to the stirred solution. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 25 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-tosylvanillin.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Causality of Experimental Choices:

-

Pyridine/Triethylamine: These bases act as catalysts by deprotonating the phenolic hydroxyl group of vanillin, forming the more nucleophilic phenoxide ion. They also serve to neutralize the HCl generated during the reaction.

-

Dichloromethane: A good solvent for both vanillin and tosyl chloride, and it is relatively unreactive under the reaction conditions.

-

Aqueous Work-up: The series of washes is essential to remove the base, unreacted tosyl chloride (which hydrolyzes to tosic acid), and other water-soluble impurities, leading to a purer crude product.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions of O-Tosylvanillin

The tosylate group of O-tosylvanillin serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position of the benzaldehyde ring. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing unwanted side reactions, particularly those involving the aldehyde functionality.

A. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-methoxybenzaldehydes

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds.[4][5] In this protocol, O-tosylvanillin is coupled with a variety of arylboronic acids to yield biaryl benzaldehydes.

Caption: Workflow for the Suzuki-Miyaura coupling of O-tosylvanillin.

Materials:

-

O-Tosylvanillin

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos or XPhos (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard Schlenk line or glovebox techniques

Procedure:

-

To a Schlenk flask, add O-tosylvanillin (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent mixture (dioxane and water).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Palladium Catalyst: Pd(OAc)₂ is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species.

-

Phosphine Ligands (SPhos, XPhos): These bulky and electron-rich biaryl phosphine ligands are crucial for facilitating the oxidative addition of the relatively unreactive aryl tosylate to the Pd(0) center.[6][7] They also promote the reductive elimination step to form the desired product.

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[8] The choice of a weaker base like K₂CO₃ can be beneficial in preventing side reactions involving the aldehyde.

-

Solvent System: The mixture of an organic solvent like dioxane and water is often necessary to dissolve both the organic substrates and the inorganic base. Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst.

B. Sonogashira Coupling: Synthesis of 4-Alkynyl-3-methoxybenzaldehydes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylalkynes.[9][10] This protocol details the coupling of O-tosylvanillin with terminal alkynes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]